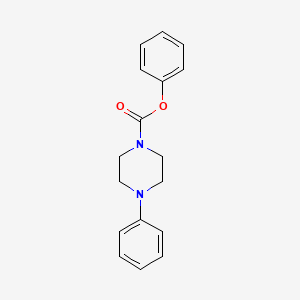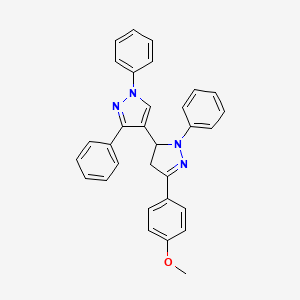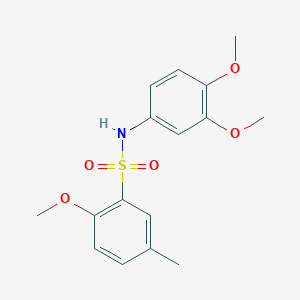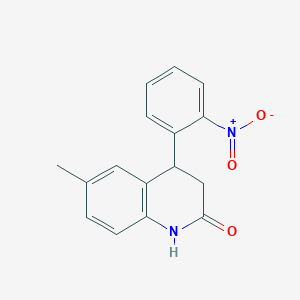![molecular formula C12H13F4NO4S B5157040 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)
5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid, commonly known as TFPAM-PA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of salt and water across cell membranes. TFPAM-PA has shown promising results in the treatment of cystic fibrosis and other related diseases.
Wirkmechanismus
TFPAM-PA works by binding to a specific site on the 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid protein, known as the ATP-binding site. This binding prevents the protein from opening and closing properly, which impairs its ability to transport ions across cell membranes. This mechanism of action makes TFPAM-PA a potent inhibitor of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid activity, which is beneficial in the treatment of diseases such as cystic fibrosis.
Biochemical and Physiological Effects:
TFPAM-PA has been shown to have a number of biochemical and physiological effects. Inhibition of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid activity leads to a decrease in the transport of salt and water across cell membranes, which can have a number of downstream effects. For example, in the lungs, inhibition of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid can lead to the accumulation of mucus and a decrease in lung function. In the pancreas, inhibition of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid can lead to the accumulation of digestive enzymes and the development of pancreatitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFPAM-PA in lab experiments is its potency as a 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid inhibitor. This allows for the study of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid function and regulation in a controlled setting. However, one limitation of TFPAM-PA is its specificity for 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid. While this specificity is beneficial for studying 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid, it may limit its usefulness in studying other ion channels or transporters.
Zukünftige Richtungen
There are a number of future directions for research involving TFPAM-PA. One area of interest is the development of more potent and selective 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid inhibitors for the treatment of cystic fibrosis and other related diseases. Another area of interest is the investigation of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid function in other physiological processes, such as intestinal fluid secretion and sweat gland function. Additionally, TFPAM-PA may be useful in the study of other ion channels and transporters that are involved in disease processes.
Synthesemethoden
The synthesis of TFPAM-PA involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-fluorobenzenesulfonyl chloride, which is reacted with 5,5,5-trifluoropentanoic acid to form the intermediate product, 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]oxy}methyl)pentanoic acid. This intermediate is then reacted with ammonia to produce TFPAM-PA.
Wissenschaftliche Forschungsanwendungen
TFPAM-PA has been used extensively in scientific research to study the function of the 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid protein and its role in disease. It has been shown to be a potent inhibitor of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid activity, which makes it a valuable tool for studying the mechanisms of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid regulation. TFPAM-PA has also been used to investigate the role of 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid in other physiological processes, such as airway surface liquid regulation and pancreatic function.
Eigenschaften
IUPAC Name |
5,5,5-trifluoro-4-[[(4-fluorophenyl)sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO4S/c13-9-2-4-10(5-3-9)22(20,21)17-7-8(12(14,15)16)1-6-11(18)19/h2-5,8,17H,1,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUZVCZRBCQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)
![3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)


![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5157005.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157021.png)
![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)

![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)